molecular formula C11H16ClNO B2768372 (r)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1381928-34-2

(r)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2768372
CAS No.: 1381928-34-2
M. Wt: 213.71
InChI Key: SOLICRXAXXNCCU-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride may involve more advanced techniques such as flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.

Scientific Research Applications

®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride include:

  • ®-2-(2-Methoxyphenyl)pyrrolidine
  • ®-2-(2-Methoxyphenyl)pyrrolidine acetate
  • ®-2-(2-Methoxyphenyl)pyrrolidine sulfate

Uniqueness

What sets ®-2-(2-Methoxyphenyl)pyrrolidine hydrochloride apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in pharmaceutical research and development .

Properties

IUPAC Name

(2R)-2-(2-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLICRXAXXNCCU-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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